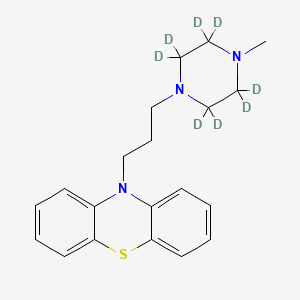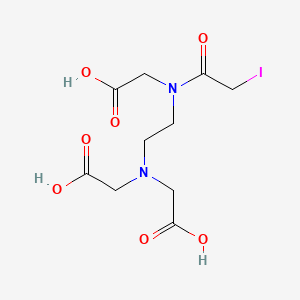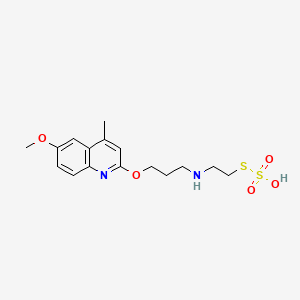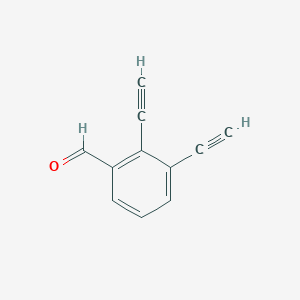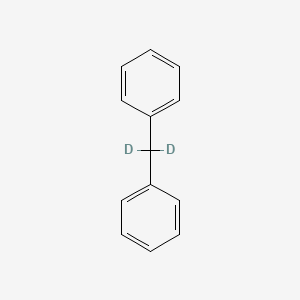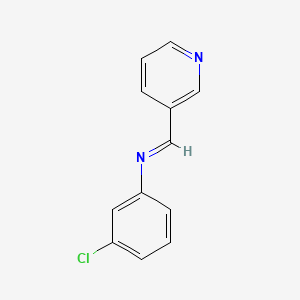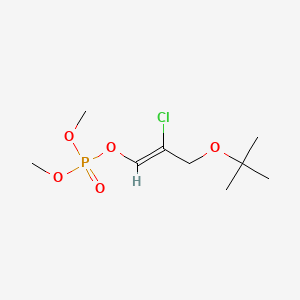![molecular formula C31H54N7O21P3S B13828892 4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl coenzyme A monohydrate is a biochemical compound with the molecular formula C31H54N7O17P3S and a molecular weight of 939.80 g/mol . It is a derivative of coenzyme A, where the decanoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoyl coenzyme A monohydrate can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs under mild conditions, with the decanoic acid being converted to its acyl-CoA derivative .
Industrial Production Methods
In industrial settings, the production of decanoyl coenzyme A monohydrate involves the enzymatic synthesis using acyltransferases. These enzymes catalyze the transfer of the decanoyl group from decanoic acid to coenzyme A, resulting in the formation of decanoyl coenzyme A monohydrate .
Chemical Reactions Analysis
Types of Reactions
Decanoyl coenzyme A monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form decanoyl-CoA derivatives.
Reduction: It can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyltransferases or other enzymes.
Major Products Formed
The major products formed from these reactions include decanoic acid, coenzyme A, and various acyl-CoA derivatives .
Scientific Research Applications
Decanoyl coenzyme A monohydrate has a wide range of scientific research applications, including:
Mechanism of Action
Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is primarily involved in the transfer of the decanoyl group to other molecules, facilitating the synthesis and degradation of fatty acids. The molecular targets include acyltransferases and other enzymes that catalyze the transfer of acyl groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decanoyl coenzyme A monohydrate include:
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Uniqueness
What sets decanoyl coenzyme A monohydrate apart from these similar compounds is its specific role in the metabolism of medium-chain fatty acids. While other acyl-CoA derivatives are involved in the metabolism of short-chain or long-chain fatty acids, decanoyl coenzyme A monohydrate is specifically tailored for medium-chain fatty acids, making it unique in its function and applications .
Properties
Molecular Formula |
C31H54N7O21P3S |
|---|---|
Molecular Weight |
985.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyperoxy-hydroxyphosphoryl]oxyperoxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C31H54N7O21P3S/c1-4-5-6-7-8-9-10-11-22(40)63-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-61(47,48)58-56-59-62(49,50)57-55-51-16-20-25(54-60(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
RROHBDXSLYPGSL-HSJNEKGZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
